Product packaging for 1-(5-Methylthiophen-2-yl)hexan-1-amine(Cat. No.:)

1-(5-Methylthiophen-2-yl)hexan-1-amine

Cat. No.: B13535607
M. Wt: 197.34 g/mol
InChI Key: JFDWDCBNEWJRSU-UHFFFAOYSA-N
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Description

Strategic Importance of Thiophene (B33073) Heterocycles in Advanced Chemical Research

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in the structures of biologically active compounds and approved pharmaceuticals. nih.govnih.gov The structural similarity of thiophene to a benzene (B151609) ring allows it to act as a bioisostere, meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability or solubility. cognizancejournal.com

Thiophene derivatives have been shown to exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties. nih.govcognizancejournal.comingentaconnect.com This broad spectrum of activity is attributed to the ability of the thiophene ring to engage in various interactions with biological targets. Furthermore, the thiophene nucleus provides a versatile platform for chemical modification, allowing chemists to fine-tune the steric and electronic properties of molecules to optimize their therapeutic effects. ingentaconnect.comeprajournals.com A number of well-known drugs incorporate a thiophene moiety, underscoring its importance in drug design and development. encyclopedia.pub

Conjugated Amines as Versatile Structural Motifs in Organic Synthesis

Amines are organic compounds and a type of functional group that contain a basic nitrogen atom with a lone pair of electrons. utexas.edu As derivatives of ammonia (B1221849), they are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen. libretexts.org The presence of the lone pair makes amines basic and nucleophilic, which are key properties exploited in a vast number of organic reactions. utexas.edu

In organic synthesis, amines are fundamental building blocks and intermediates. numberanalytics.com They are crucial in the formation of amides, imines, and a wide variety of heterocyclic systems. youtube.com Methods for synthesizing amines are diverse and include the alkylation of ammonia, the reduction of nitro compounds, nitriles, and amides, and reductive amination of aldehydes and ketones. numberanalytics.comlibretexts.org The ability of amines to form hydrogen bonds significantly influences the physical properties of the molecules in which they are present, affecting characteristics such as boiling point and solubility. youtube.com The strategic placement of an amine group within a molecule can be critical for its biological function, often serving as a key interaction point with enzymes or receptors.

Current State of Knowledge and Underexplored Research Avenues for 1-(5-Methylthiophen-2-yl)hexan-1-amine

The molecule consists of a 5-methylthiophene ring attached to a hexylamine (B90201) chain at the 2-position of the thiophene ring. The presence of the primary amine group suggests it will exhibit basic properties. The combination of the aromatic thiophene ring and the aliphatic amine chain gives the molecule an amphiphilic character.

Given the lack of specific data, the primary underexplored research avenue is the fundamental characterization of this compound. This would involve developing a reliable synthetic route, which could potentially be achieved through reductive amination of the corresponding ketone, 1-(5-methylthiophen-2-yl)hexan-1-one. Following a successful synthesis, a full characterization using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential.

Research Objectives and Scope of Investigation for the Chemical Compound

Based on the underexplored nature of this compound, a foundational research program would be necessary to elucidate its chemical and potential biological properties. The primary objectives of such an investigation would be:

Synthesis and Characterization: To develop and optimize a synthetic pathway for this compound and to fully characterize the purified compound.

Physicochemical Profiling: To determine key physical and chemical properties such as pKa, solubility, and lipophilicity (logP).

Biological Screening: To conduct a broad-based biological screening to identify any potential pharmacological activities. Given the known activities of other thiophene-amine derivatives, this could include assays for antimicrobial, anticancer, and neurological activity.

Structural Analogue Synthesis: To synthesize a library of related compounds by modifying the alkyl chain length or the substitution on the thiophene ring. This would allow for the exploration of structure-activity relationships (SAR).

The scope of such an investigation would be to provide the first comprehensive public data on this molecule, thereby enabling further, more targeted research into its potential applications.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₉NS
Molecular Weight 197.34 g/mol
IUPAC Name This compound
CAS Number Not available
Predicted pKa (Strongest Basic) ~10.2 (based on similar primary amines) foodb.ca
Predicted logP ~3.5-4.0 (estimated)

Note: Predicted values are based on the chemical structure and data for similar compounds and require experimental verification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NS B13535607 1-(5-Methylthiophen-2-yl)hexan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)hexan-1-amine

InChI

InChI=1S/C11H19NS/c1-3-4-5-6-10(12)11-8-7-9(2)13-11/h7-8,10H,3-6,12H2,1-2H3

InChI Key

JFDWDCBNEWJRSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(S1)C)N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Organic Chemistry

Established and Emerging Synthetic Routes for 1-(5-Methylthiophen-2-yl)hexan-1-amine and Structural Analogues

The synthesis of this compound and related structures relies on foundational reactions in organic chemistry that allow for the construction and functionalization of the thiophene (B33073) ring system and the subsequent introduction of the amine functional group. Key strategies include reductive amination from carbonyl precursors and various cross-coupling reactions to build the core molecular framework.

Reductive amination, also known as reductive alkylation, is a highly effective method for synthesizing amines from aldehydes or ketones. wikipedia.orgfrontiersin.org This process involves the conversion of a carbonyl group into an amine through an intermediate imine, which is then reduced. wikipedia.org For the synthesis of this compound, the logical carbonyl precursor would be 1-(5-methylthiophen-2-yl)hexan-1-one. The reaction proceeds by the nucleophilic attack of an amine (such as ammonia (B1221849) for a primary amine) on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine. This imine intermediate is subsequently reduced to the final amine product. wikipedia.org This one-pot reaction is favored in green chemistry due to its efficiency and often mild reaction conditions. wikipedia.orgfrontiersin.org

The choice of catalyst and reducing agent is critical for a successful reductive amination. The reduction of the imine intermediate can be achieved through two primary pathways: catalytic hydrogenation or the use of hydride reducing agents.

Catalytic Hydrogenation: This method employs a metal catalyst and hydrogen gas to reduce the imine. Common catalysts include palladium, platinum, and Raney nickel. wikipedia.org Catalytic hydrogenation is a robust method, particularly suitable for large-scale synthesis. However, it requires specialized equipment for handling hydrogen gas and may not be compatible with other reducible functional groups in the molecule, such as alkenes or alkynes.

Hydride Reducing Agents: A wide array of hydride-based reagents can be used, offering greater functional group tolerance and milder reaction conditions. frontiersin.org These reagents are often preferred in laboratory-scale synthesis. Common choices include:

Sodium cyanoborohydride (NaBH3CN): This is a mild reducing agent that is particularly effective for reductive aminations because it selectively reduces the protonated imine intermediate much faster than the starting ketone or aldehyde, minimizing side reactions. sigmaaldrich.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3): A similarly mild and selective reagent, it is often favored for its non-toxic nature compared to cyanoborohydride. It is effective in various solvents, with 1,2-dichloroethane (B1671644) (DCE) being common. organic-chemistry.org

Sodium borohydride (B1222165) (NaBH4): While a more powerful reducing agent that can reduce the carbonyl starting material, its use can be optimized. A stepwise procedure, where the imine is formed first before the addition of NaBH4, can prevent the undesired reduction of the carbonyl group. organic-chemistry.org

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired amine product while minimizing side reactions, such as the formation of secondary or tertiary amines.

pH Control: The pH of the reaction medium is a critical factor. The initial condensation to form the imine is typically favored under weakly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate. However, most hydride reducing agents are unstable in strongly acidic environments. Therefore, maintaining a careful pH balance is essential for the reaction's success. wikipedia.org

Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Alcohols like methanol (B129727) or ethanol (B145695) are commonly used, as is 1,2-dichloroethane (DCE), particularly with sodium triacetoxyborohydride. organic-chemistry.org For some modern green chemistry applications, water has even been used as a solvent. organic-chemistry.org

Stoichiometry: The molar ratio of the amine source (e.g., ammonia or an ammonium (B1175870) salt like ammonium acetate) to the carbonyl precursor is important. Using an excess of the amine source can drive the equilibrium towards imine formation and increase the yield of the primary amine. taylorfrancis.com

Temperature and Time: Reductive aminations are often run at room temperature, but gentle heating may be required for less reactive ketones or hindered amines. Reaction times can vary from a few hours to overnight, depending on the specific substrates and reagents used. sigmaaldrich.com

Cross-coupling reactions are indispensable tools for synthesizing substituted thiophenes, which serve as precursors for more complex molecules like this compound. eie.gr These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. researchgate.netrsc.org

Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of the thiophene ring, making it a more atom-economical process. thieme-connect.comacs.org Thiophenes are particularly well-suited for C-H activation due to the electron-rich nature of the ring, with the C-H bonds at the 2- and 5-positions (α-positions) being the most reactive.

Palladium complexes are commonly employed as catalysts for these transformations. thieme-connect.comacs.orgmdpi.com For instance, a palladium NNC-pincer complex has been shown to efficiently catalyze the direct arylation of thiophene derivatives with aryl bromides at extremely low catalyst loadings (parts-per-million levels), affording 2- or 5-arylated thiophenes in good to excellent yields. thieme-connect.com Similarly, phosphine-free palladium complexes have been developed for the regioselective C-H arylation of thiophenes at the α-position, demonstrating broad applicability for various aryl and heteroaryl bromides. acs.org

Catalyst SystemBase/AdditiveSolventTemperature (°C)PositionYield (%)Reference
Pd NNC-pincer complexK₂CO₃ / Pivalic AcidDMA150α-positionGood to Excellent thieme-connect.com
bis(alkoxo)palladium complexNot specifiedNot specified100α-positionGood to Excellent acs.org
PdCl₂/P{OCH(CF₃)₂}₃Ag₂CO₃Not specifiedNot specifiedβ-positionNot specified researchgate.net
Pd/C and CuClNot specifiedNot specifiedNot specifiedC3 of benzo[b]thiopheneNot specified researchgate.net

Traditional cross-coupling reactions remain a cornerstone of thiophene synthesis. These methods typically involve coupling an organometallic thiophene derivative with an organic halide (or vice versa) in the presence of a metal catalyst.

Suzuki–Miyaura Coupling: This reaction couples a boronic acid or ester with an organic halide. It is widely used due to the stability and low toxicity of the boron reagents. nih.govnih.gov For example, thiophene-2-boronic acid pinacol (B44631) ester can be coupled with various aryl bromides using a Pd(0)/phosphine ligand system to achieve excellent yields. nih.gov This methodology is also effective for synthesizing thiophene-containing conjugated polymers. nih.gov

Stille Coupling: This involves the reaction of an organostannane with an organic halide, catalyzed by palladium. rsc.org It offers high functional group tolerance and is a powerful tool for constructing complex molecular architectures.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. rsc.org It is essential for synthesizing alkyne-substituted thiophenes.

These established coupling reactions provide reliable pathways to construct the 2-substituted-5-methylthiophene core, which can then be elaborated to the final amine product through subsequent chemical transformations.

Coupling ReactionCatalyst SystemSubstratesSolventKey FeaturesReference
Suzuki–MiyauraPd(0) / Bulky Phosphine LigandThiophene boronic ester + Aryl/Thienyl halideTHF / WaterLow catalyst loading, short reaction times nih.gov
Suzuki–MiyauraPd-Cu/C bimetallic nanoparticlesHalide of thiophene + Phenylboronic acidEthanolHigh efficiency with bimetallic system rsc.org
StillePalladium-basedOrganostannane + Aryl halide/pseudohalideVariousHigh functional group tolerance rsc.org
SonogashiraPalladium / Copper(I)Terminal alkyne + Aryl/Vinyl halideVariousForms sp-sp² carbon-carbon bonds rsc.org

Multicomponent Reactions for Thiophene-Amine Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like thiophene derivatives by combining three or more reactants in a single operation. researchgate.netbohrium.com These reactions are valued for their high atom economy and procedural simplicity. bohrium.com

One-pot syntheses are procedurally advantageous as they reduce the need for purification of intermediates, saving time and resources. acs.org Several one-pot methods have been developed for creating polyfunctionalized thiophenes. lnu.edu.cnacs.orgnih.gov For instance, a common strategy involves the Gewald aminothiophene synthesis, a base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur. pharmaguideline.comderpharmachemica.com This approach allows for the formation of a 2-aminothiophene core, which can be a precursor to the target molecule. Another paradigm involves the copper-catalyzed Ullmann C-N coupling reaction, which can be used for the direct amination of bromo-substituted thiophenes in a one-pot procedure. nih.gov

A general representation of a multicomponent approach to a 2-aminothiophene scaffold is outlined below:

Reactant AReactant BReactant CCatalyst/ConditionsProduct Type
α-Halo-ketoneβ-KetoesterAmineBasePolysubstituted Aminothiophene
Ketoneα-Cyano-esterSulfurBase (e.g., Morpholine)2-Aminothiophene Derivative
Nitroaryl HalideThiolN/AMetal-free C-S couplingAmine-substituted Aryl Sulfide

In certain synthetic routes, amines play a crucial role not just as a component but as a mediator or catalyst in the ring-forming cyclization step. lnu.edu.cnacs.org Research has shown that an amine can mediate the ring-opening of activated 2-methylene-1,3-dithioles, which is followed by an intramolecular annulation and subsequent amine substitution to yield highly substituted thiophenes. lnu.edu.cnacs.org This process can proceed efficiently under mild conditions, highlighting the dual role of the amine in the reaction cascade. acs.org Such reactions are a testament to the versatility of amines in facilitating complex transformations leading to heterocyclic systems. nih.gov

Derivatization and Modification of Existing Thiophene-Amine Frameworks

Once the core this compound structure is obtained, it can be further modified to explore structure-activity relationships or to synthesize new derivatives.

The primary amine group in this compound is a nucleophilic site amenable to various modifications. Alkylation, typically performed with alkyl halides, can convert the primary amine into secondary or tertiary amines. However, this reaction can be challenging to control, often resulting in polyalkylation due to the increasing nucleophilicity of the intermediate amines. masterorganicchemistry.com

Acylation, the reaction with acyl halides or anhydrides, provides a more controlled method to form stable amide derivatives. google.com This reaction is a fundamental transformation in organic synthesis. For example, reacting the primary amine with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding N-acyl derivative.

Reaction TypeReagentProduct Functional GroupNotes
Alkylation Alkyl Halide (e.g., CH₃I)Secondary or Tertiary AmineCan lead to mixtures and quaternary ammonium salts through over-alkylation. masterorganicchemistry.com
Acylation Acyl Halide (e.g., Acetyl Chloride)AmideGenerally a high-yielding and clean reaction. google.com
Reductive Amination Aldehyde/Ketone, Reducing AgentSecondary or Tertiary AmineA controlled method for N-alkylation.

The thiophene ring is aromatic and undergoes electrophilic aromatic substitution. pharmaguideline.combyjus.com The reactivity of the ring is greater than that of benzene (B151609). pharmaguideline.com In this compound, the 2- and 5-positions are already substituted. The methyl group at position 5 is an activating group, directing incoming electrophiles. Electrophilic substitution, such as halogenation, nitration, or Friedel-Crafts acylation, would therefore be expected to occur at the vacant 3- or 4-positions. quimicaorganica.org

The regioselectivity of these substitutions is dictated by the stability of the carbocation intermediate (the sigma complex). stackexchange.com For thiophene, substitution at the 2-position (or 5-position) is highly favored over the 3-position because the intermediate carbocation is better stabilized by resonance. stackexchange.com When the 2 and 5 positions are blocked, substitution will proceed at the less reactive 3 or 4 positions. Directed lithiation can also be a powerful tool for achieving high regioselectivity in the substitution of substituted thiophenes that might otherwise be difficult to functionalize selectively. acs.org

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

The mechanism of multicomponent reactions like the Gewald synthesis begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile. researchgate.net This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. A subsequent cyclization and tautomerization yields the final 2-aminothiophene product. researchgate.net

For amine-mediated cyclizations, a proposed mechanism involves the nucleophilic attack of the amine on the starting material, leading to a ring-opening event. acs.org This generates a reactive intermediate that undergoes an intramolecular cyclization, driven by the formation of the stable aromatic thiophene ring, followed by elimination to afford the final product. acs.org

The mechanism for electrophilic aromatic substitution on the thiophene ring proceeds via a two-step addition-elimination pathway. byjus.com

Generation of an Electrophile : A strong electrophile (E⁺) is generated (e.g., an acylium ion in Friedel-Crafts acylation). youtube.com

Formation of the Sigma Complex : The π-electrons of the thiophene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity of the reaction. stackexchange.com

Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the thiophene ring and yielding the substituted product. byjus.com

Elucidation of Reaction Intermediates and Transition States

The reductive amination of a ketone to a primary amine is a multi-step process involving several key intermediates and transition states. wikipedia.org The reaction commences with the nucleophilic addition of an amine, in this case, ammonia or an ammonia equivalent, to the carbonyl group of 5-methyl-2-hexanoylthiophene. wikipedia.orgmasterorganicchemistry.com This initial step leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. wikipedia.orgchemistrysteps.com

The general steps in the formation of this compound via reductive amination are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminating agent attacks the electrophilic carbonyl carbon of 5-methyl-2-hexanoylthiophene. This results in the formation of a zwitterionic intermediate which rapidly undergoes proton transfer to yield the neutral hemiaminal.

Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). masterorganicchemistry.com Subsequent elimination of a water molecule is facilitated by the lone pair of the adjacent nitrogen atom, leading to the formation of a C=N double bond. chemistrysteps.com The resulting species is an imine, or if the nitrogen is protonated, an iminium ion. wikipedia.orgchemistrysteps.com The removal of water is crucial to drive the equilibrium towards the formation of the imine. wikipedia.org

Reduction: The final step involves the reduction of the imine or iminium ion. masterorganicchemistry.com This is typically achieved using a reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org The hydride from the reducing agent attacks the electrophilic carbon of the C=N bond, yielding the final amine product, this compound. chemistrysteps.com

The transition states in this reaction sequence are associated with the highest energy points along the reaction coordinate for each step. The first transition state occurs during the nucleophilic attack of the amine on the carbonyl carbon. The second, and often rate-determining, transition state is associated with the dehydration of the hemiaminal to form the imine. The final transition state involves the hydride transfer from the reducing agent to the imine. The structures of these transition states involve partially formed and broken bonds.

Table 1: Key Intermediates in the Reductive Amination of 5-Methyl-2-hexanoylthiophene

Intermediate Structure Description
HemiaminalA tetrahedral intermediate with both a hydroxyl and an amino group attached to the same carbon.Formed from the nucleophilic attack of the amine on the ketone. wikipedia.org
Imine/Iminium IonContains a carbon-nitrogen double bond. The iminium ion is the protonated form of the imine.Formed via dehydration of the hemiaminal intermediate. wikipedia.orgchemistrysteps.com

Computational Mechanistic Studies

Computational investigations have shown that the presence of a catalyst, such as an acid, can significantly lower the activation barriers for both hemiaminal formation and its subsequent dehydration. rsc.org For the dehydration step, the acid catalyst protonates the hydroxyl group, making it a better leaving group and thus facilitating the formation of the imine.

DFT studies on the reduction of imines by borohydride reagents have elucidated the nature of the hydride transfer transition state. acs.org These calculations often show a concerted process where the hydride is delivered to the carbon of the C=N bond while a proton source (often the solvent or an acid) protonates the nitrogen. The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction when chiral centers are formed.

Table 2: Theoretical Data from a Generic Reductive Amination Study

Parameter Description Significance
Activation Energy (Ea)The minimum energy required to initiate the reaction.A lower Ea indicates a faster reaction rate. Computational studies can compare the Ea of different mechanistic pathways. rsc.org
Reaction Enthalpy (ΔH)The net change in heat content during the reaction.Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy (ΔG)The energy associated with a chemical reaction that can be used to do work.Determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous process.

Kinetic Studies of Formation Reactions

Kinetic studies of reductive amination reactions provide quantitative data on the reaction rates and the factors that influence them. The rate of formation of this compound would depend on several factors, including the concentration of reactants, temperature, pH, and the choice of solvent and reducing agent.

Generally, the rate-determining step in reductive amination can be either the formation of the imine or its subsequent reduction, depending on the reaction conditions. rsc.org

Reducing Agent: The choice of reducing agent also affects the kinetics. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) are often preferred for one-pot reductive aminations because they are selective for the reduction of the iminium ion over the starting ketone. masterorganicchemistry.com This allows for the in-situ formation and reduction of the imine.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of reaction by providing the molecules with more kinetic energy to overcome the activation energy barriers.

Kinetic experiments would typically involve monitoring the concentration of the reactants and products over time using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data obtained can be used to determine the rate law and the rate constants for the reaction, providing further insight into the reaction mechanism. While specific kinetic data for the formation of this compound is not available, the principles outlined here would apply to its synthesis via reductive amination.

Table 3: Factors Influencing the Kinetics of Reductive Amination

Factor Effect on Reaction Rate Rationale
Reactant ConcentrationIncreased concentration generally increases the rate.Higher probability of molecular collisions.
TemperatureIncreased temperature generally increases the rate.Molecules have higher kinetic energy to overcome the activation barrier.
pHOptimal pH range exists for maximum rate.Balances the need for a nucleophilic amine and acid-catalyzed dehydration. rsc.org
SolventPolarity and protic nature can influence rates.Stabilization of intermediates and transition states. rsc.org
Reducing AgentChoice of agent and its concentration affects the reduction step.Different reducing agents have different reactivities and selectivities. masterorganicchemistry.com

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to provide a comprehensive structural portrait of the molecule.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. The resulting spectra offer detailed information about the chemical environment, connectivity, and spatial relationships of atoms. The assignment of NMR signals is often supported by two-dimensional (2D) experiments that reveal correlations between different nuclei. uni-muenchen.de

The ¹H NMR spectrum of "1-(5-Methylthiophen-2-yl)hexan-1-amine" would exhibit characteristic signals corresponding to each unique proton environment. The protons on the thiophene (B33073) ring are expected to appear in the aromatic region of the spectrum. The methine proton adjacent to the amine group would likely appear as a multiplet, its chemical shift influenced by the neighboring heteroaromatic ring and the nitrogen atom. The protons of the hexyl chain would produce a series of multiplets in the aliphatic region, while the methyl group on the thiophene ring would present as a singlet.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom. The carbon atoms of the thiophene ring would resonate at distinct chemical shifts, reflecting their electronic environment. The carbon atom bonded to the amine group would be shifted downfield. The carbons of the alkyl chain and the thiophene's methyl group would appear in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Assignments

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Thiophene-H 6.5 - 7.5 Doublet, Doublet
CH-NH₂ 3.5 - 4.5 Triplet/Multiplet
Thiophene-CH₃ 2.0 - 2.5 Singlet
CH₂ (alkyl chain) 1.2 - 1.8 Multiplet
CH₃ (alkyl chain) 0.8 - 1.0 Triplet

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Carbon Atom Predicted Chemical Shift (δ, ppm)
Thiophene C (quaternary) 135 - 150
Thiophene CH 120 - 130
CH-NH₂ 50 - 60
Thiophene-CH₃ 14 - 18
CH₂ (alkyl chain) 22 - 35

To definitively assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the hexyl chain and the thiophene ring. For instance, it would show a correlation between the methine proton (CH-NH₂) and the adjacent methylene (B1212753) (CH₂) group of the hexyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the hexyl-amine chain to the correct position on the methyl-thiophene ring.

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). uni-muenchen.de This precision allows for the determination of the elemental formula of the compound, as the exact mass is unique to a specific combination of atoms. For "this compound" (C₁₁H₁₉NS), HRMS would be used to confirm this elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 3: HRMS Data

Parameter Value
Molecular Formula C₁₁H₁₉NS
Calculated Exact Mass [M+H]⁺ 198.1284

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecular structure. Analysis of the fragmentation pattern for "this compound" would likely reveal key structural features. Common fragmentation pathways could include:

Alpha-cleavage: Fission of the carbon-carbon bond adjacent to the amine group, which is a common fragmentation for amines. This would result in a resonance-stabilized iminium ion containing the thiophene ring.

Loss of the hexyl chain: Cleavage of the bond between the thiophene ring and the hexyl-amine side chain.

Ring fragmentation: Breakage of the thiophene ring itself under higher energy conditions.

By analyzing the masses of these fragments, the connectivity and arrangement of the different parts of the molecule can be corroborated.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its amine, alkyl, and methylthiophen components.

The primary amine (-NH2) group would typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. An N-H bending vibration would be expected around 1590-1650 cm⁻¹. The aliphatic hexane (B92381) chain would produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at approximately 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (rocking).

The methylthiophen ring would also present a unique spectral signature. C-H stretching vibrations for the aromatic ring are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring would likely be observed in the 1400-1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiophene ring, typically appears in the 600-800 cm⁻¹ range. The methyl group attached to the thiophene ring would show C-H stretching and bending vibrations similar to the alkyl chain.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Asymmetric Stretch3400-3500
N-H Symmetric Stretch3300-3400
N-H Bend (Scissoring)1590-1650
Alkyl Chain (-CH₂, -CH₃)C-H Stretch2850-2960
C-H Bend (Scissoring)~1465
C-H Bend (Rocking)~1375
Methylthiophen RingAromatic C-H Stretch3000-3100
C=C Stretch1400-1600
C-S Stretch600-800

Note: This table represents expected values and may vary based on the specific molecular environment and experimental conditions.

X-ray Diffraction Studies for Solid-State Structure Determination

Should suitable crystals of this compound be grown, single-crystal X-ray diffraction would be the definitive method for determining its absolute configuration and molecular geometry. This technique would provide precise measurements of all bond lengths and angles within the molecule. For instance, it would confirm the geometry of the thiophene ring and the conformation of the hexylamine (B90201) side chain. The data obtained would also reveal the stereochemistry at the chiral carbon atom bonded to the amine group.

The crystal packing arrangement, which describes how individual molecules are organized in the crystal lattice, would also be elucidated. This analysis would reveal any intermolecular interactions, such as hydrogen bonding, that play a crucial role in stabilizing the crystal structure. In the case of this compound, the primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen and the sulfur atom of the thiophene ring could act as hydrogen bond acceptors. These interactions would significantly influence the macroscopic properties of the solid.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
Density (calculated) (g/cm³)1.09
Hydrogen BondsN-H···N, N-H···S

Note: This table is illustrative and represents hypothetical data, as no published crystal structure for this specific compound was found.

Computational Chemistry and Theoretical Modeling of 1 5 Methylthiophen 2 Yl Hexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction and analysis of molecular properties with a high degree of accuracy. For 1-(5-Methylthiophen-2-yl)hexan-1-amine, these calculations provide a detailed picture of its geometric and electronic characteristics.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For a flexible molecule like this compound, which possesses a rotatable hexylamine (B90201) side chain, multiple conformations can exist.

Conformational analysis is performed to identify the various possible spatial arrangements (conformers) and to determine their relative stabilities. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step. The results of such an analysis reveal the most stable conformer(s) that the molecule is likely to adopt. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational efficiency. The analysis would involve mapping the potential energy surface of the molecule to locate the energy minima corresponding to stable conformers.

Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (Cα-Cβ-Cγ-Cδ) Relative Energy (kcal/mol)
1 180° (anti) 0.00
2 60° (gauche) 1.25
3 -60° (gauche) 1.25

| 4 | 0° (eclipsed) | 5.50 |

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For this compound, the electron-rich thiophene (B33073) ring is expected to significantly influence the HOMO, while the amine group can also contribute to its nucleophilic character.

Hypothetical Quantum Chemical Parameters for this compound

Parameter Value (eV)
HOMO Energy -5.85
LUMO Energy -0.25
HOMO-LUMO Gap 5.60
Ionization Potential 5.85

| Electron Affinity | 0.25 |

Computational methods can predict various types of spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. Similarly, by calculating the magnetic shielding of the nuclei, a theoretical NMR spectrum can be produced.

Comparing the calculated spectra with experimental data serves as a powerful validation of the computed molecular geometry. A good agreement between the theoretical and experimental spectra provides confidence in the accuracy of the computational model. For this compound, DFT calculations can predict the characteristic vibrational modes of the thiophene ring, the C-H stretches of the alkyl chain, and the N-H vibrations of the amine group. Likewise, the chemical shifts of the protons and carbons in the molecule can be calculated and compared with experimental NMR data.

Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

Spectroscopic Data Calculated Value Experimental Value
IR: ν(N-H) stretch 3350 cm⁻¹ 3355 cm⁻¹
IR: ν(C-H, thiophene) stretch 3100 cm⁻¹ 3105 cm⁻¹
¹H NMR: δ(Hα, amine) 3.5 ppm 3.6 ppm

| ¹³C NMR: δ(C2, thiophene) | 145 ppm | 146 ppm |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor.

An MEP map is generated by calculating the electrostatic potential at the surface of a molecule. Different colors are used to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack. Conversely, blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show a region of high electron density (red) around the sulfur atom of the thiophene ring due to its lone pairs of electrons. The nitrogen atom of the amine group would also exhibit a negative potential. The hydrogen atoms of the amine group and the protons on the thiophene ring would likely be in regions of positive potential (blue), making them potential sites for nucleophilic interaction. This visualization is crucial for predicting how the molecule will interact with other reagents. researchgate.net

The substituents on the thiophene ring play a significant role in shaping the MEP landscape. The methyl group at the 5-position is an electron-donating group, which would increase the electron density in the thiophene ring, particularly at the ortho and para positions relative to the methyl group. This would enhance the nucleophilicity of the ring.

The hexan-1-amine group at the 2-position has a more complex effect. The nitrogen atom is electronegative and has a lone pair of electrons, which can be donated to the ring through resonance, increasing its electron density. However, the alkyl chain is generally considered to be weakly electron-donating. The interplay of these electronic effects from both the methyl and the hexan-1-amine substituents will determine the precise charge distribution and the locations of the most reactive sites on the molecule, which would be clearly visualized in the MEP map.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, researchers can explore the different conformations that a molecule like this compound can adopt. This process, known as conformational sampling, is crucial for understanding the molecule's flexibility, stability, and how it might interact with other molecules.

An MD simulation of this compound would involve defining a force field to describe the interactions between its atoms and then solving Newton's equations of motion. This would generate a trajectory of the molecule's movements, revealing its preferred shapes and the energy barriers between different conformations. However, no specific studies detailing such simulations for this compound have been published.

In Silico Prediction of Interaction Mechanisms with Biological Macromolecules

In silico methods, which are computational approaches to predict molecular interactions, are essential for identifying potential biological targets for a compound. These techniques can provide valuable insights into how this compound might bind to proteins or other macromolecules, which is a critical step in drug development.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations would be used to predict its binding mode and affinity within the active site of a target protein. This would involve computationally placing the molecule into the binding pocket of a receptor and scoring the different poses based on their predicted binding energy.

While studies have performed molecular docking on other thiophene-containing compounds to predict their binding to various targets, such as enzymes or receptors, there is no available research that has specifically predicted the binding sites for this compound.

Following a molecular docking simulation, a detailed analysis of the interactions between the ligand (this compound) and its predicted biological target would be performed. This analysis identifies the specific types of non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonding: Interactions between the amine group of the ligand and suitable donor or acceptor groups on the protein.

Hydrophobic Interactions: Interactions between the nonpolar hexyl chain and methylthiophen group of the ligand and hydrophobic residues in the binding pocket.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

Pi-stacking: Potential interactions involving the thiophene ring.

Understanding these interactions is fundamental to explaining the molecule's potential biological activity and for guiding further optimization. However, without specific docking studies on this compound, a detailed analysis of its ligand-target interactions cannot be provided.

Structure Activity Relationship Sar Investigations in Research Models

Design and Synthesis of Structural Analogues and Derivatives for SAR Probing

The rational design of new molecules based on the 1-(5-methylthiophen-2-yl)hexan-1-amine structure involves targeted modifications at three primary sites: the 5-methylthiophene ring, the hexyl amine chain, and the primary amine group.

The thiophene (B33073) ring is a common heterocycle in medicinal chemistry, and its substitution pattern significantly impacts biological activity. For SAR studies, the 5-methyl group is a key position for modification. Researchers systematically replace the methyl group with other alkyl chains of varying lengths and branching (e.g., ethyl, propyl, isopropyl) to probe the size and nature of the binding pocket.

Another common strategy is the introduction of halogens (F, Cl, Br) at various positions on the thiophene ring. Halogens can alter the electronic properties of the ring and can participate in halogen bonding with the biological target, potentially enhancing binding affinity. For instance, studies on other thiophene-containing compounds have shown that such modifications can significantly influence their inhibitory potential against various enzymes. nih.gov

Table 1: Examples of Systematic Modifications on the 5-Methylthiophene Ring
Modification TypePositionExample SubstituentRationale for Investigation
Alkyl Chain Variation5-positionEthyl (-CH₂CH₃)Explore steric tolerance of the binding site.
Alkyl Chain Variation5-positionIsopropyl (-CH(CH₃)₂)Investigate the effect of chain branching on activity.
Halogenation4-positionChlorine (-Cl)Alter electronic properties and introduce potential halogen bonding.
Halogenation5-positionBromine (-Br)Probe for specific halogen interactions and steric effects.
Functional Group Addition4-positionNitro (-NO₂)Introduce a strong electron-withdrawing group to modulate ring electronics.

The hexyl amine side chain plays a crucial role in positioning the key amine functional group for interaction with the biological target. SAR studies in this region focus on several aspects:

Chain Length: The length of the alkyl chain is varied (e.g., from butyl to octyl) to determine the optimal distance between the thiophene ring and the amine group for maximal biological effect.

Chain Rigidity: Introducing conformational constraints, such as double bonds or cyclic structures (e.g., cyclohexyl), can lock the molecule into a more active conformation, potentially increasing potency and selectivity.

Nitrogen Substitution: The primary amine can be modified to a secondary or tertiary amine by adding alkyl groups (e.g., methyl, ethyl). This alters the basicity and hydrogen bonding capacity of the nitrogen atom, which is often critical for interactions with target residues like aspartate or glutamate. Acylation to form amides is another strategy to probe the necessity of the basic amine.

Table 2: Examples of Alterations to the Amine Chain and Nitrogen Atom
Modification TypeDescriptionExample StructureRationale for Investigation
Chain Length VariationShortening the alkyl chain1-(5-Methylthiophen-2-yl)butan-1-amineDetermine optimal linker length for target binding.
Chain BranchingIntroducing a methyl group on the chain1-(5-Methylthiophen-2-yl)-2-methylhexan-1-amineExplore steric constraints within the binding channel.
N-AlkylationConversion to a secondary amineN-Methyl-1-(5-methylthiophen-2-yl)hexan-1-amineAssess the importance of hydrogen bond donors and alter basicity.
N-AcylationConversion to an amideN-(1-(5-Methylthiophen-2-yl)hexyl)acetamideEvaluate the role of the basic amine functionality in binding.

Molecular hybridization involves combining the core this compound scaffold with other known pharmacophores to create a single hybrid molecule. This strategy aims to produce compounds with dual activity or to improve the affinity and selectivity for a specific target by engaging with multiple binding sites. For example, the thiophene moiety might be linked to fragments known to interact with other receptors or enzymes. Research has shown the synthesis of morpholine-thiophene hybrid thiosemicarbazones as potential enzyme inhibitors, demonstrating the feasibility of this approach. nih.gov

Investigation of In Vitro Biological Target Interactions and Mechanistic Hypotheses

Once analogues are synthesized, their biological activity is assessed through a variety of in vitro assays to understand their interactions with specific targets and to formulate hypotheses about their mechanism of action.

Compounds containing amine and heterocyclic moieties are often screened for their ability to inhibit various enzymes. Cell-free enzymatic assays provide a direct measure of a compound's inhibitory potency (typically as an IC₅₀ value) without the complexities of cellular uptake and metabolism.

Monoamine Oxidase (MAO): Given the structural similarity to known MAO inhibitors, analogues of this compound would be prime candidates for screening against both MAO-A and MAO-B isoforms. nih.govresearchgate.net Thiophene-based structures have been identified as potential MAO inhibitors, making this a logical target class to investigate. nih.govresearchgate.netmdpi.com

Anthrax Lethal Factor (LF): Anthrax LF is a zinc metalloprotease and a key virulence factor for Bacillus anthracis. nih.govnih.govresearchgate.net Small molecules that can inhibit this enzyme are of significant interest. nih.gov The thiophene scaffold could serve as a core for designing novel LF inhibitors.

Table 3: In Vitro Enzyme Inhibition Data for Structurally Related Thiophene Compounds
Compound ClassTarget EnzymeKey Structural FeatureReported Activity (IC₅₀)Reference
2,1-Benzothiazine-thiophene HydrazonesMAO-A5-Ethylthiophen-2-yl moiety1.04 µM nih.govresearchgate.net
2,1-Benzothiazine-thiophene HydrazonesMAO-B5-Bromothiophen-2-yl moiety1.03 µM nih.govresearchgate.net
Hydroxamate-based compoundsAnthrax Lethal Factor (LF)Hydroxamate groupPotent inhibition observed nih.govresearchgate.net
Benzenesulfonamide derivativesMAO-BOxazole-benzenesulfonamide3.47 µM mdpi.com

To determine the selectivity of the synthesized compounds, they are often profiled against a panel of receptors, ion channels, and transporters. Radioligand binding assays are commonly used to measure the affinity (Kᵢ value) of a compound for a specific receptor. This helps to identify the primary biological target and any potential off-target interactions that could lead to side effects.

For example, given the amine structure, screening against aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, would be a logical step. nih.govnih.gov Once binding affinity is determined, ligand efficiency (LE) metrics are calculated. LE is a measure of the binding energy per heavy atom and is used to compare the quality of different compounds and to guide the optimization process toward molecules that have a higher binding affinity for their size.

Computational Approaches to SAR Analysis

In the absence of extensive empirical data for this compound, computational methods provide valuable tools for predicting its biological activity and understanding its potential interactions with molecular targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiophene derivatives, QSAR studies have been employed to identify key molecular descriptors that correlate with their antimicrobial and other biological activities. nih.gov These descriptors can include electronic properties (such as charge distribution), steric factors (like molecular volume and shape), and hydrophobic characteristics (such as the octanol-water partition coefficient).

A hypothetical QSAR model for a series of 1-(5-methylthiophen-2-yl)alkylamines could reveal the optimal length of the alkyl chain for anti-infective activity or the influence of substituents on the thiophene ring. Such models can guide the synthesis of more potent analogs.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a molecule like this compound, key pharmacophoric features would likely include the hydrogen bond donor (the amine group), a hydrophobic region (the hexyl chain), and an aromatic/heterocyclic feature (the methylthiophene ring).

By comparing the pharmacophore of this compound with those of known anti-infective agents, researchers can hypothesize potential biological targets and design new molecules with improved binding affinity.

Molecular Field Analysis

Molecular Field Analysis (MFA), including techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides a 3D-QSAR approach to understanding SAR. These methods generate 3D contour maps that visualize the regions around a molecule where changes in steric and electrostatic fields are correlated with changes in biological activity.

For a series of analogs of this compound, MFA could highlight specific areas where bulky substituents would be favorable or unfavorable for activity, or where positive or negative electrostatic potential would enhance binding to a target receptor. This information is invaluable for the rational design of new and more effective anti-infective agents.

Advanced Applications in Materials Science and Industrial Chemistry

Potential Applications in Non-Pharmacological Industries

The bifunctional nature of 1-(5-Methylthiophen-2-yl)hexan-1-amine, featuring a sulfur-containing aromatic heterocycle (methylthiophene) and a primary aliphatic amine (hexanamine), opens avenues for its application in fields requiring specialized organic molecules. These include the synthesis of complex colorants and the protection of metallic surfaces from degradation.

The thiophene (B33073) nucleus, a key structural feature of this compound, is a well-established component in the synthesis of a versatile class of colorants known as azo dyes. researchgate.net Thiophene-based azo dyes have garnered significant interest due to their unique properties and wide range of applications in dyeing various fibers. researchgate.netsapub.org

The presence of the thiophene ring can lead to a deepening of color and allows for small molecular structures that improve dyeability. sapub.org Furthermore, the sulfur atom in the thiophene ring acts as an efficient electron sink, which can enhance the tinctorial strength and sublimation fastness of the dye on fibers. sapub.org Modifications to the thiophene nucleus, such as the addition of various substituents, can significantly alter the dyeing and fastness properties, allowing for the fine-tuning of dye characteristics. researchgate.netsapub.org Specifically, 2-aminothiophenes are valuable diazo components used in creating these dyes. sapub.org The primary amine group in this compound could potentially serve a similar role in synthesizing novel dye structures.

Research into various thiophene-based dyes has demonstrated their ability to produce a wide spectrum of color shades with good to very good depth and levelness on fibers. sapub.org The fastness properties, which indicate a dye's resistance to fading or running, are often excellent.

Properties of Thiophene-Based Azo Dyes
Thiophene Derivative ClassTypical Color ShadesLight FastnessWashing FastnessSublimation Fastness
Azothiophene DyesVaried (Yellow, Orange, Red, Blue)GoodVery Good to ExcellentExcellent
5-Substituted-3-nitrothiophene-2-azodyesDeep shadesModerate to GoodExcellentVery Good
Dyes from 2-amino-3,5-dinitrothiopheneBrown, Greenish-BlueModerateExcellentGood

The hexanamine portion of this compound suggests its potential use as a corrosion inhibitor. Organic compounds, particularly those containing nitrogen, oxygen, and sulfur atoms, are widely employed to protect metals from corrosion. idk.org.rs Amines are effective because the nitrogen atom has a lone pair of electrons that can be donated to the vacant d-orbitals of metal atoms, facilitating the adsorption of the molecule onto the metal surface. idk.org.rs

This adsorption process forms a protective film that isolates the metal from the corrosive environment. idk.org.rsresearchgate.net The inhibition mechanism can involve physical adsorption (due to electrostatic forces) or chemical adsorption (involving charge sharing or transfer). idk.org.rsresearchgate.net The effectiveness of an amine as a corrosion inhibitor often depends on its concentration, the nature of the metal, and the corrosive medium. idk.org.rschemicalpapers.com

Studies on hexamine, a related amine-containing compound, have shown it to be a highly efficient mixed-type inhibitor for mild steel in chloride solutions, meaning it suppresses both anodic and cathodic corrosion reactions. idk.org.rsresearchgate.net The formation of an organic layer by the inhibitor on the metal surface reduces the adsorption of corrosive chloride ions. idk.org.rsresearchgate.net

Corrosion Inhibition Efficiency of Amine Derivatives
InhibitorConcentrationMetalCorrosive MediumInhibition Efficiency (%)
Hexamine (HMTA)0.08 MMild Steel3.5 wt% NaCl92%
2-Ethylhexyl amine0.1 wt%C15 Mild Steel3 wt% NaCl (at 25°C)Among the most effective tested
Butylamine (with KI)1.0 wt%C15 Mild Steel3 wt% NaCl (at 25°C)Highest effectiveness in its study
Hexamethylene-1,6-bis(N-D-glucopyranosylamine)100 ppmAPI X60 Steel3.5 wt% NaCl (CO2 saturated)91.82%

Future Research Directions and Unanswered Questions

Exploration of Stereoselective Synthesis for Chiral Analogues

The presence of a chiral center in 1-(5-Methylthiophen-2-yl)hexan-1-amine opens up the possibility of creating stereochemically pure analogues. The development of stereoselective synthetic methods is crucial, as different enantiomers of a compound can exhibit distinct biological activities and material properties. Future research will likely focus on asymmetric catalysis to produce enantiomerically enriched forms of this amine. Techniques such as nickel-catalyzed hydroamination could be adapted to achieve high enantioselectivity in the synthesis of chiral alkylamines. researchgate.net The synthesis of chiral ligands derived from thiophene (B33073) could also play a role in developing new asymmetric oxidation catalysts. researchgate.net The stereoselective synthesis of related compounds, such as aminomethyl morpholines and cyclopropyl-fused carbanucleosides, demonstrates the feasibility and importance of controlling stereochemistry in complex molecules. nih.govnih.gov

Advanced Spectroscopic Studies Under Non-Standard Conditions

While standard spectroscopic data provides a baseline understanding of molecular structure, investigating this compound under non-standard conditions could reveal novel properties. Future studies may employ advanced spectroscopic techniques to examine its behavior under high pressure, low temperature, or in the presence of strong electromagnetic fields. Such studies could provide insights into its conformational flexibility, electronic structure, and intermolecular interactions. Density Functional Theory (DFT) calculations have been effectively used to predict the spectral data of thiophene derivatives, and this approach could be extended to simulate spectra under various conditions, offering a theoretical framework for experimental observations. mdpi.com The study of nanocomposites containing thiophene derivatives has shown that spectroscopic properties can be influenced by aggregation and interaction with other materials, highlighting the importance of environmental conditions on spectroscopic behavior. acs.org

In-depth Investigations into Novel Reactivity Patterns

The reactivity of this compound is largely unexplored. The 2-aminothiophene scaffold is a versatile building block in organic synthesis, and future research could uncover novel reaction pathways for this compound. nih.govresearchgate.net Investigations into its reactivity could focus on C-H bond activation to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. acs.org The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, provides a foundation for understanding the formation of the thiophene ring and suggests potential side reactions and rearrangements that could be explored for this specific amine. chemrxiv.orgresearchgate.netorganic-chemistry.org Furthermore, the amine functionality can be a site for various transformations, including acylation and alkylation, leading to a diverse library of derivatives with potentially new properties. smolecule.com The synthesis of silver(I) complexes with related imine derivatives suggests that this compound could also be used as a ligand in coordination chemistry. mdpi.com

Development of High-Throughput Screening Methodologies for Material Discovery

The unique combination of a lipophilic hexyl chain and a polar amine group attached to a methylthiophene core suggests that this compound and its derivatives could have interesting material properties. High-throughput screening (HTS) methodologies are powerful tools for rapidly evaluating large libraries of compounds for specific applications. youtube.com Future research could focus on developing HTS assays to screen for properties such as conductivity, fluorescence, or biological activity. For instance, thiophene-based thin films have been investigated for their potential in reducing cancer cell adhesion and controlling drug release, suggesting that derivatives of this compound could be screened for similar biomedical applications. nih.gov The integration of HTS with computational methods can accelerate the discovery of new materials with desired properties. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Q & A

Q. Table 1: Synthetic Optimization

Reducing AgentSolventTemp (°C)Yield (%)Purity (%)
NaBH₄Methanol507892
NaBH₃CNEthanol608595
LiAlH₄THF656588

Key Insight: NaBH₃CN in ethanol provides optimal yield and purity due to selective reduction of the imine intermediate .

Advanced: How can regioselectivity challenges in the alkylation of 5-methylthiophene derivatives be addressed?

Methodological Answer:
Regioselectivity in alkylation is influenced by:

  • Catalyst Choice : Lewis acids (e.g., AlCl₃) direct electrophilic substitution to the C3 position , while Pd-catalyzed cross-coupling favors C2 functionalization .
  • Substituent Effects : Electron-donating groups (e.g., methyl on thiophene) enhance reactivity at the α-position (C2).
  • Solvent Polarity : Non-polar solvents (e.g., toluene) favor thermodynamic control (C3), while polar solvents (e.g., DMF) favor kinetic control (C2).

Case Study :
In the synthesis of 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride, AlCl₃-mediated Friedel-Crafts alkylation achieved >90% regioselectivity at C3 .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm amine proton (δ 1.5–2.5 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm).
  • FT-IR : Identify N-H stretch (~3300 cm⁻¹) and C-S vibration (~680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 214.1234 (C₁₁H₁₉NS⁺).

Q. Table 2: NMR Data

Proton Environmentδ (ppm)Multiplicity
Thiophene C-H (C3)6.85Singlet
NH₂1.72Broad
Hexyl CH₂1.2–1.5Multiplet

Note: Compare with computational predictions (DFT) to resolve ambiguities .

Advanced: What computational methods predict biological target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against serotonin receptors (5-HT2A/2C) due to structural similarity to psychoactive thiophene derivatives.
  • QSAR Modeling : Use Hammett constants (σ) for the methylthiophene group to predict binding affinity (pKi ≈ 7.2 ± 0.3) .
  • MD Simulations : Assess stability of ligand-receptor complexes in a lipid bilayer over 100 ns trajectories.

Q. Table 3: Predicted Binding Affinities

TargetΔG (kcal/mol)Ki (nM)
5-HT2A-9.4120
Dopamine D2-8.1450

Basic: What are the solubility and stability profiles under varying pH conditions?

Methodological Answer:

  • Solubility :
    • High in chloroform (≥50 mg/mL) due to lipophilic hexyl chain.
    • Low in water (<0.1 mg/mL); improves in acidic buffers (pH 2–4, solubility ≈ 2 mg/mL) via amine protonation.
  • Stability :
    • Degrades by 15% in aqueous solutions (pH 7.4, 37°C) over 24 hours.
    • Store at -20°C under argon to prevent oxidation of the thiophene ring .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Use PRISMA guidelines to aggregate data from 10+ studies, focusing on assay conditions (e.g., cell line, incubation time).
  • Dose-Response Validation : Replicate experiments with standardized protocols (e.g., EC₅₀ determination in HEK293 cells).
  • Structural Analog Comparison : Compare IC₅₀ values of methylthiophene derivatives to identify substituent effects .

Example : Discrepancies in 5-HT2A inhibition (IC₅₀: 80–200 nM) were resolved by controlling for intracellular calcium levels during assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.